![molecular formula C21H20N4O3 B2868905 1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone CAS No. 477870-55-6](/img/structure/B2868905.png)
1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone” is a complex organic compound. It contains a morpholino group, which is a type of oligomer molecule used in molecular biology to modify gene expression . The compound also contains pyridinyl and pyrimidinyl groups, which are aromatic heterocyclic compounds similar to benzene and pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the morpholino, pyridinyl, and pyrimidinyl groups. Morpholinos have a structure that contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Pyridinyl and pyrimidinyl groups are aromatic rings with nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholinos are typically solid at room temperature, and pyridinyl and pyrimidinyl compounds are often liquids or low-melting solids .Scientific Research Applications
Cancer Treatment Research
A study by Kashishian et al. (2003) focuses on DNA-dependent protein kinase inhibitors, highlighting a new class of protein kinase inhibitors that target a major DNA repair pathway. A representative of this class, related to morpholino compounds, shows promise in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks, potentially offering a new approach for cancer therapy enhancement without toxic effects in the absence of DNA damage-inducing treatments (Kashishian et al., 2003).
Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) conducted research on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones from a morpholino compound, exhibiting antibacterial activity. This synthesis approach under microwave irradiation offers a potential pathway for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Organic Synthesis and Medicinal Chemistry
He, Wu, Wang, and Zhu (2021) report on the catalytic enantioselective synthesis of morpholinones, highlighting their importance as building blocks in organic synthesis and pharmacophores in medicinal chemistry. This research presents a novel method for constructing N,O-heterocycles, contributing to the development of neurokinin-1 receptor antagonists (He, Wu, Wang, & Zhu, 2021).
Synthesis of Heterocyclic Compounds
Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) explored the design, synthesis, and anti-inflammatory activity of novel series of thiophene derivatives, starting from 1-(4-morpholinophenyl)ethanone. This work demonstrates the potential of these compounds, particularly those with a morpholine ring, in providing a basis for developing new anti-inflammatory agents (Helal et al., 2015).
Mechanism of Action
Future Directions
The use of morpholinos in research and medicine is a rapidly growing field, with potential applications in gene therapy and other areas . The development of new morpholino-based compounds like “1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone” could open up new possibilities for research and treatment.
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(25-11-13-27-14-12-25)15-28-17-6-4-16(5-7-17)21-23-10-8-19(24-21)18-3-1-2-9-22-18/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFTVBJZLWEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)
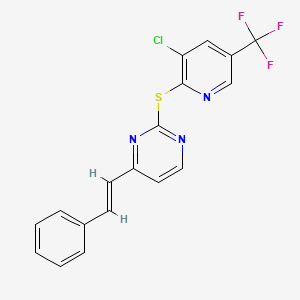
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2868831.png)
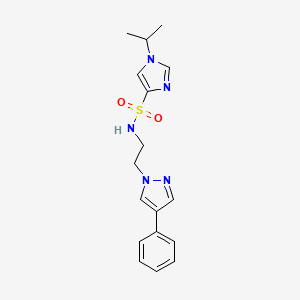

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
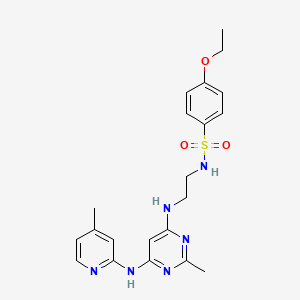
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
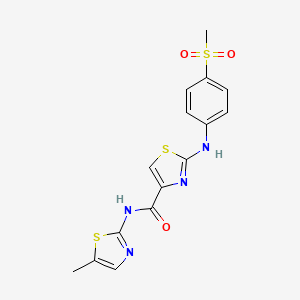
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
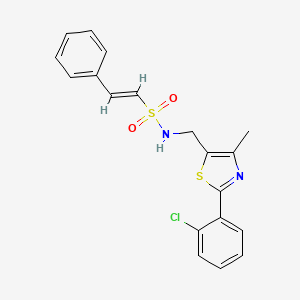
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)